molecular formula C13H22N2O2 B2773282 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide CAS No. 1790203-96-1

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide

Cat. No. B2773282
CAS RN: 1790203-96-1
M. Wt: 238.331
InChI Key: QCTIBXAOTSXQTP-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . Pyrrole is a basic molecule that constitutes a wide variety of natural products, including certain enzymes and hemoglobin .


Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . The Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via the Michael addition of pyrrole with electrophilic olefins . Furthermore, N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .

Scientific Research Applications

These applications highlight the versatility and potential impact of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide in various scientific domains. Researchers continue to uncover new uses and properties, making it an exciting area of study. If you’d like more detailed information on any specific application, feel free to ask! 🌟

Future Directions

Given the diverse biological activities of pyrrole derivatives, future research could focus on exploring this scaffold to its maximum potential against several diseases or disorders . This could involve the design and synthesis of new pyrrole derivatives, as well as the investigation of their physicochemical interactions, bioactivities, and potential applications in medicine .

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)12(17)14-8-7-11(16)10-6-5-9-15(10)4/h5-6,9,11,16H,7-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTIBXAOTSXQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(C1=CC=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide

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